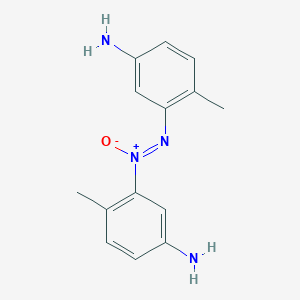

9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

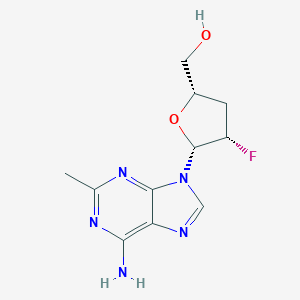

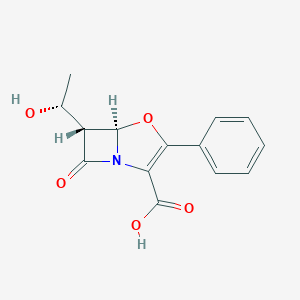

9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl-, also known as FddA, is a synthetic nucleoside analog that has been widely studied for its potential use in cancer treatment. This compound is a derivative of the natural nucleoside adenosine and has been shown to have potent antitumor activity in a variety of cancer cell lines.

Mechanism of Action

9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl- acts as a nucleoside analog, which means it is incorporated into the DNA of cancer cells during replication. Once incorporated, 9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl- inhibits DNA synthesis, leading to cell cycle arrest and apoptosis. 9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl- has also been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis.

Biochemical and Physiological Effects:

9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl- has been shown to have potent antitumor activity in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. It has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment. 9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl- has been shown to induce DNA damage and activate the p53 pathway, which is involved in apoptosis and tumor suppression.

Advantages and Limitations for Lab Experiments

One advantage of 9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl- is its potent antitumor activity, which makes it a promising candidate for cancer treatment. Another advantage is its low toxicity in normal cells, which reduces the risk of side effects. However, one limitation of 9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl- is its limited solubility, which can make it difficult to administer in vivo. Another limitation is its potential to induce drug resistance in cancer cells over time.

Future Directions

There are several future directions for research on 9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl-. One direction is to improve the solubility and bioavailability of the compound to improve its efficacy in vivo. Another direction is to study the potential use of 9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl- in combination with other chemotherapeutic agents to enhance its antitumor activity. Additionally, further studies are needed to understand the mechanisms of drug resistance to 9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl- and to develop strategies to overcome it. Overall, 9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl- has shown promising results in preclinical studies and warrants further investigation for its potential use in cancer treatment.

Synthesis Methods

The synthesis of 9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl- involves the coupling of a protected 2-deoxy-2-fluoro-D-ribose with a protected 6-chloropurine to form the nucleoside intermediate. The final step involves the deprotection of the ribose and purine moieties to yield the desired compound. The synthesis of 9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl- has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl- has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit DNA synthesis and induce apoptosis in cancer cells, leading to tumor growth inhibition. 9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl- has also been shown to have synergistic effects when used in combination with other chemotherapeutic agents.

properties

CAS RN |

132722-91-9 |

|---|---|

Product Name |

9H-Purin-6-amine, 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl- |

Molecular Formula |

C11H14FN5O2 |

Molecular Weight |

267.26 g/mol |

IUPAC Name |

[(2S,4S,5R)-5-(6-amino-2-methylpurin-9-yl)-4-fluorooxolan-2-yl]methanol |

InChI |

InChI=1S/C11H14FN5O2/c1-5-15-9(13)8-10(16-5)17(4-14-8)11-7(12)2-6(3-18)19-11/h4,6-7,11,18H,2-3H2,1H3,(H2,13,15,16)/t6-,7-,11+/m0/s1 |

InChI Key |

VLWUFDZACUOMPE-OKTBNZSVSA-N |

Isomeric SMILES |

CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H](C[C@H](O3)CO)F)N |

SMILES |

CC1=NC(=C2C(=N1)N(C=N2)C3C(CC(O3)CO)F)N |

Canonical SMILES |

CC1=NC(=C2C(=N1)N(C=N2)C3C(CC(O3)CO)F)N |

Other CAS RN |

132722-91-9 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(Diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B159448.png)

![3-(2-Aminoethyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B159468.png)